molecular formula C29H22BrN5S B12402236 Vegfr-2-IN-11

Vegfr-2-IN-11

Cat. No.: B12402236
M. Wt: 552.5 g/mol
InChI Key: LIDVDAOWBMAFJR-XDHOZWIPSA-N
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Description

Vegfr-2-IN-11 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and spread, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various intermediates and final compounds with enhanced inhibitory activity against VEGFR-2. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Mechanism of Action

Vegfr-2-IN-11 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the focal adhesion kinase (FAK) pathway .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Vegfr-2-IN-11 in terms of their structure and mechanism of action. These include:

Uniqueness

This compound is unique due to its high selectivity for VEGFR-2, which minimizes off-target effects and reduces potential side effects compared to other multi-targeted inhibitors. Additionally, its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C29H22BrN5S

Molecular Weight

552.5 g/mol

IUPAC Name

1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea

InChI

InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+

InChI Key

LIDVDAOWBMAFJR-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br

Origin of Product

United States

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